molecular formula C12H14N4O3 B3055531 [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol CAS No. 652979-71-0

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol

Cat. No.: B3055531
CAS No.: 652979-71-0
M. Wt: 262.26 g/mol
InChI Key: WRJZFMOWPZDMCU-UHFFFAOYSA-N
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Description

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H14N4O3 and a molecular weight of 262.26 g/mol This compound features a benzimidazole ring substituted with a nitro group and a pyrrolidine ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Nitration: The benzimidazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Attachment of the Pyrrolidine Ring to the Benzimidazole Ring: This step involves the formation of a C-N bond between the benzimidazole and pyrrolidine rings, typically through nucleophilic substitution reactions.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzimidazole and pyrrolidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzimidazole and pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its nitro group can be reduced to an amino group, which can then be used for bioconjugation reactions.

Medicine

In medicine,

Properties

IUPAC Name

[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c17-7-9-2-1-5-15(9)12-13-10-4-3-8(16(18)19)6-11(10)14-12/h3-4,6,9,17H,1-2,5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZFMOWPZDMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630361
Record name [1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

652979-71-0
Record name [1-(6-Nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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